

An In-depth Technical Guide on the Chemical Properties of Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum(III)iodide*

Cat. No.: *B8795739*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum(III) iodide (LaI_3) is an inorganic, rare-earth metal halide characterized by its high solubility in water and significant hygroscopic nature. This document provides a comprehensive overview of the core chemical and physical properties of LaI_3 , including its synthesis, crystal structure, and reactivity. Detailed experimental protocols for its preparation are outlined. Furthermore, this guide explores the biological relevance of the lanthanum ion (La^{3+}), particularly its role as a calcium channel antagonist, a mechanism of action pertinent to drug development professionals. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and handling.

Core Chemical and Physical Properties

Lanthanum(III) iodide is a gray-white or off-white solid that is highly sensitive to moisture. Its fundamental properties are critical for its application in both research and industrial settings, such as its use in scintillation detectors. A summary of its key quantitative data is presented below.

Table 1: Quantitative Properties of Lanthanum(III) Iodide

Property	Value	Source(s)
Chemical Formula	LaI_3	
Molar Mass	519.62 g/mol	
Appearance	Gray-white or off-white orthorhombic crystals, beads, or powder	
Density	5.63 g/mL at 25 °C	
Melting Point	772 °C (1045 K)	
Water Solubility	Very soluble, deliquescent	
Crystal Structure	Orthorhombic (PuBr ₃ type)	
CAS Number	13813-22-4	

Synthesis and Handling

The synthesis of anhydrous Lanthanum(III) iodide requires careful control of conditions to prevent the formation of hydrated or hydrolyzed species. Direct synthesis from the elements or reaction with a mercury salt are common laboratory-scale methods.

Experimental Protocol: Synthesis from Elements

This protocol describes the direct reaction of lanthanum metal with elemental iodine to produce anhydrous Lanthanum(III) iodide.

Materials:

- Lanthanum metal (powder or filings)
- Iodine (solid, sublimed)
- High-vacuum Schlenk line
- Quartz reaction tube

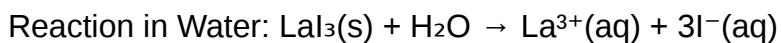
- Tube furnace

Procedure:

- In an inert atmosphere (e.g., a nitrogen-filled glovebox), place a stoichiometric amount of lanthanum metal into a quartz reaction tube.
- Add a threefold molar excess of elemental iodine to the same tube.
- Evacuate the tube using a high-vacuum line and seal it.
- Place the sealed tube in a tube furnace and slowly heat to approximately 200-300 °C to initiate the reaction between the metal and iodine vapor.
- After the initial reaction subsides (disappearance of the purple iodine vapor), gradually increase the temperature to 600-800 °C.
- Maintain this temperature for several hours to ensure the reaction goes to completion and to sublime any excess iodine to a cooler part of the tube.
- After cooling to room temperature, the off-white product, LaI_3 , can be collected in an inert atmosphere.

Safety Precautions: This procedure involves high temperatures and vacuum conditions. Elemental iodine is corrosive and volatile. All manipulations, especially the handling of the hygroscopic LaI_3 product, should be performed under strictly anhydrous and anaerobic conditions.

Caption: Experimental workflow for the synthesis of Lanthanum(III) iodide.


Crystal Structure and Reactivity

Crystal Structure

Lanthanum(III) iodide crystallizes in an orthorhombic structure, specifically the plutonium(III) bromide (PuBr_3) type. This structure is characteristic of the triiodides of the lighter lanthanide elements. In this arrangement, the lanthanum metal centers are 8-coordinate and are organized in layers.

Reactivity and Aqueous Behavior

LaI_3 is highly soluble in water and is deliquescent, meaning it readily absorbs moisture from the atmosphere to form a solution. When dissolved in water, it dissociates into the lanthanum(III) ion and iodide ions.

It is important to note that attempting to prepare LaI_3 by dissolving lanthanum oxide in hydroiodic acid will lead to hydrolysis and the formation of polymeric hydroxy species, making it unsuitable for obtaining the anhydrous salt.

In organic solvents, anhydrous LaI_3 can form complexes. For instance, it reacts with tetrahydrofuran (THF) to create a photoluminescent complex, $\text{LaI}_3(\text{THF})_4$. This complex serves as a valuable starting material for synthesizing other organometallic lanthanum compounds, such as amide and cyclopentadienyl complexes.

Caption: Dissociation of Lanthanum(III) iodide in an aqueous solution.

Biological Relevance for Drug Development

While Lanthanum(III) iodide itself is not a therapeutic agent, the chemical properties of the lanthanum(III) ion (La^{3+}) are of significant interest in pharmacology and drug development. Trivalent lanthanide ions are hard acceptors, forming stable complexes with ligands containing oxygen donor atoms.

Mechanism of Action: Calcium Channel Antagonism

The ionic radius of La^{3+} is similar to that of Ca^{2+} . However, La^{3+} possesses a higher charge density. This similarity allows La^{3+} to act as an antagonist at calcium channel binding sites. It can effectively block these channels, thereby interfering with physiological processes that depend on calcium ion transport across cell membranes. This property makes lanthanum ions valuable probes for studying calcium-dependent biological reactions and a point of interest for therapeutic intervention.

For example, lanthanum carbonate is an approved medication used as a phosphate binder to treat hyperphosphatemia in patients with end-stage renal disease. Its mechanism relies on the high affinity of La^{3+} for phosphate in the gastrointestinal tract, forming insoluble lanthanum

phosphate which is then excreted. This prevents the absorption of dietary phosphate into the bloodstream.

Caption: Logical diagram of La³⁺ acting as a Ca²⁺ channel antagonist.

- To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Properties of Lanthanum(III) Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8795739#chemical-properties-of-lanthanum-iii-iodide\]](https://www.benchchem.com/product/b8795739#chemical-properties-of-lanthanum-iii-iodide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com